PI3K/mTOR Inhibitor-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K/mTOR Inhibitor-2 is a potent dual pan-PI3K/mTOR inhibitor with IC50s of 3.4/34/16/1 nM for PI3Kα/PI3Kβ/PI3Kδ/PI3Kγ and 4.7 nM for mTOR . It is used in cancer treatment, particularly for various malignant tumors including follicular lymphoma and breast cancer . The inhibitor targets two critical enzymes in the PI3K-Akt-mTOR pathway, PI3K and mTOR . It not only inhibits cell proliferation but also promotes cell apoptosis .
Synthesis Analysis
The synthesis of PI3K/mTOR inhibitors involves the use of a lead compound, such as the PI3K selective inhibitor GDC-0941 . A series of thiophenyl-triazine derivatives with aromatic urea structures were synthesized based on scaffold hopping, serving as a novel class of PI3K/mTOR dual inhibitors .Molecular Structure Analysis
The molecular structure of this compound is optimized using various tools to obtain appropriate three-dimensional structures . The inhibitor binds to the homology model of mTOR and the crystallographic structure of PI3Kα .Chemical Reactions Analysis
The this compound demonstrates potential inhibitory effects on both PI3K kinase and mTOR kinase . It shows high potency and little drug resistance even at low doses .科学研究应用
肿瘤发展和药物抗性中的作用:PI3K/AKT/mTOR信号通路在癌症中至关重要,充当主要调节因子。包括双重PI3K/mTOR抑制剂在内的PI3K抑制剂对抑制肿瘤进展有效。这些抑制剂在临床试验中表现出前景,并且对于理解对PI3K抑制的抗性机制至关重要 (Yang et al., 2019)。
早期临床试验中的经验教训:早期临床试验观察表明,PI3K/AKT/mTOR信号通路抑制剂在细胞代谢、生长、迁移、存活和血管生成中起重要作用。这些试验有助于描绘这些药物的安全性概况、其疗效以及可能的非靶效应 (Rodón等,2013)。
GSK2126458作为一种有效的抑制剂:GSK2126458已被确认为高度有效的口服可用的PI3Kα和mTOR抑制剂。它在药效动力学和肿瘤生长效力模型中显示出体内活性,并正在人类临床试验中评估其用于癌症治疗 (Knight et al., 2010)。
临床应用中的挑战:尽管开发了多种PI3K抑制剂,但它们作为单一药物的疗效有限,而且存在各种非靶效应。确定可靠的生物标志物并开发合理的治疗组合对于这些抑制剂成为临床有效至关重要 (Janku, 2017)。
FDA批准和临床试验:一些PI3K/Akt/mTOR信号通路抑制剂已获得FDA批准。它们的抗增殖疗效受到mTOR抑制剂的增强,并且正在多项临床试验中评估 (Alzahrani, 2019)。
治疗指数和生物标志物:需要开发具有更高效力和选择性的新化合物,以及预测反应的生物标志物。合理的组合对于优化治疗效果至关重要 (Janku et al., 2018)。
抑制剂的比较评价:不同类型的抑制剂,如PI3K和mTORC1/2的双重抑制剂、泛PI3K抑制剂和异构体特异性抑制剂正在研究中。正在探索这些抑制剂可能具有优越活性的基因组背景 (Dienstmann et al., 2014)。
作用机制
The PI3K-Akt-mTOR pathway is a viable target for cancer treatment. Both enzymes, PI3K and mTOR, are critical in this pathway . The inhibitors target these two enzymes, showing dual PI3K/mTOR inhibition compared with single targeting small molecule inhibitors . They not only inhibit cell proliferation but also promote cell apoptosis .
属性
IUPAC Name |
N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYGHZRBUVRMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=O)Cl)C=C2)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。